![molecular formula C19H20ClN3O4S2 B2748812 2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide CAS No. 714208-74-9](/img/structure/B2748812.png)
2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is a chemical compound that is used in scientific research for its potential therapeutic properties.
Scientific Research Applications
Environmental Science Applications
- Chlorophenols in the environment, like those structurally related to the chlorophenoxy group, are a focus due to their roles as precursors to dioxins in chemical and thermal processes, including waste incineration. Studies on chlorophenols can help understand the fate, transport, and environmental impact of chlorinated organic pollutants, aiding in the development of strategies for mitigating their presence in ecosystems (Peng et al., 2016).
Pharmacological Applications
- Sulfonamides and sulfamoyl-containing compounds are investigated for their wide range of pharmacological activities, including their roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research into these compounds enhances understanding of their mechanisms and broadens the scope of therapeutic applications (Carta et al., 2012).
Synthetic Chemistry and Drug Development
- Benzothiazole derivatives , similar to part of the query compound's structure, have been explored for their potential in drug development due to their diverse biological activities. Synthetic methodologies and biological evaluations of these derivatives provide insights into designing new therapeutic agents with enhanced efficacy and safety profiles (Rosales-Hernández et al., 2022).
Potential for Environmental and Human Health Research
- Research on herbicides like 2,4-D (structurally related to chlorophenoxy compounds) and their environmental impact, including toxicity to non-target organisms and potential human health risks, informs regulatory policies and practices for the safe use of these chemicals in agriculture and urban settings (Islam et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-3-23(4-2)29(25,26)15-9-10-16-17(11-15)28-19(21-16)22-18(24)12-27-14-7-5-13(20)6-8-14/h5-11H,3-4,12H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJCTASRMODUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide |
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